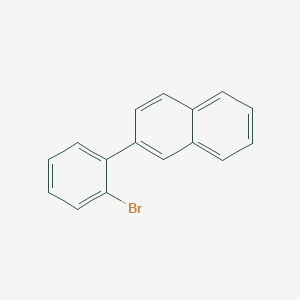

2-(2-Bromophenyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUFNSEOLEPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Bromophenyl)naphthalene chemical properties

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)naphthalene, a biaryl compound with significant potential as a building block in materials science and complex organic synthesis. While specific experimental data for this particular isomer is not extensively documented in public literature, this paper synthesizes known chemical principles and data from structurally related compounds to offer a robust profile. We will explore its physicochemical properties, spectroscopic characteristics, logical synthetic pathways, and key reactivity patterns. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural and chemical attributes.

Compound Identification and Overview

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is a functionalized biaryl system. Its structure, featuring a naphthalene core directly linked to a brominated phenyl ring, provides a valuable scaffold for creating advanced materials and complex molecular architectures. The presence of the bromine atom at the ortho position of the phenyl ring introduces steric influence and serves as a highly versatile synthetic handle for further chemical transformations.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 22082-97-9[1]

-

Molecular Formula: C₁₆H₁₁Br[1]

-

Molecular Weight: 283.16 g/mol [1]

Physicochemical Properties

Detailed experimental data for this compound is sparse. However, we can infer its properties based on its structure and compare them to related, well-documented isomers and precursors. The compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like toluene, chloroform, and THF.

| Property | This compound | 2-(4-Bromophenyl)naphthalene (Isomer) | 2-Bromonaphthalene (Precursor) |

| Molecular Weight | 283.16 g/mol [1] | 283.16 g/mol [2] | 207.07 g/mol |

| Physical State | Solid (Predicted) | Solid | White Crystalline Solid[3] |

| Melting Point | Data not available | Data not available | 52-55 °C |

| Boiling Point | Data not available | Data not available | 281-282 °C |

| Solubility | Soluble in organic solvents (Predicted) | Data not available | Soluble in methanol (50 mg/mL) |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly cataloged, we can predict the key features based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.20-8.10 ppm).

-

Naphthalene Protons: The seven protons on the naphthalene ring system will appear as a series of doublets, triplets, and multiplets, characteristic of a 2-substituted naphthalene.

-

Phenyl Protons: The four protons on the bromophenyl ring will exhibit distinct signals. The proton ortho to the bromine will likely be the most downfield of this system due to the halogen's deshielding effect. The steric hindrance from the ortho-bromo group will influence the conformation and may lead to broader signals compared to its 4-bromo isomer.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 16 distinct signals for the aromatic carbons.

-

Quaternary Carbons: Four signals will correspond to the carbons at the ring junctions and the points of substitution (C-Br and the C-C link between the rings). The carbon bearing the bromine atom (C-Br) is expected to appear around 122-124 ppm.

-

Aromatic CH Carbons: The remaining twelve signals will be in the typical aromatic region of ~125-135 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by:

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): A series of sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region, which are diagnostic for the substitution patterns on the aromatic rings.

-

C-Br Stretching: Typically found in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom.

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed at m/z 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A significant fragment would be the loss of the bromine atom, resulting in a peak at m/z 203 [M-Br]⁺.

Synthesis and Reactivity

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely used method for constructing the C-C bond in biaryl systems like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction offers high functional group tolerance and generally proceeds in high yields. A plausible synthetic route involves the coupling of a naphthalene-based organoboron reagent with a brominated phenyl halide.

Diagram 1: Proposed Synthesis via Suzuki Coupling

Sources

- 1. 22082-97-9|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(4-Bromophenyl)naphthalene | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to 2-(2-Bromophenyl)naphthalene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)naphthalene, with the CAS number 22082-97-9, is a biaryl compound featuring a naphthalene ring linked to a brominated phenyl group. This structure offers a unique combination of a rigid, planar naphthalene core with a reactive bromophenyl moiety, making it a valuable intermediate in organic synthesis. The naphthalene unit is a well-established scaffold in medicinal chemistry and materials science, known for its diverse biological activities and favorable electronic properties.[1][2] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its role in the development of advanced materials and as a building block in medicinal chemistry.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 22082-97-9 |

| Molecular Formula | C₁₆H₁₁Br |

| Molecular Weight | 283.16 g/mol |

| Melting Point | 82 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as benzene, ethanol, and dichloromethane. |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] In this case, the reaction involves the coupling of a naphthalene-based organoboron species with a brominated phenyl halide, or vice versa.

Generalized Suzuki-Miyaura Coupling Protocol

Reactants:

-

2-Bromonaphthalene (or 2-Naphthaleneboronic acid)

-

(2-Bromophenyl)boronic acid (or 1,2-Dibromobenzene)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, PPh₃)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, with water)

Experimental Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add 2-bromonaphthalene (1.0 mmol), (2-bromophenyl)boronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), and the base (e.g., 3.0 mmol K₃PO₄).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas, such as argon or nitrogen, three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 0.5 mL) via syringe.

-

Reaction: Stir the reaction mixture vigorously and heat to a temperature between 80-110 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the Suzuki coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky and electron-rich phosphine ligands like SPhos are often effective for challenging cross-coupling reactions.[6]

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a successful reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Elucidation and Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific spectra for this compound are not available in the provided search results, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of similar compounds.[7][8][9][10]

-

¹H NMR: The spectrum would exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene and bromophenyl rings would show characteristic splitting patterns due to spin-spin coupling with their neighbors.

-

¹³C NMR: The spectrum would display 16 distinct signals corresponding to the 16 carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by their local electronic environment, with carbons attached to the bromine atom and those in the electron-rich naphthalene ring showing characteristic resonances.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The expected m/z values for the molecular ions would be approximately 282 and 284.[9][11][12]

Applications of this compound

The unique structural and chemical properties of this compound make it a valuable intermediate in several areas of research and development.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are widely used as building blocks for materials in organic light-emitting diodes (OLEDs) due to their inherent fluorescence and charge-transporting properties.[13][14][15] this compound serves as a key intermediate in the synthesis of more complex molecules used in various layers of an OLED device, such as the emissive layer or the charge transport layer.[16] The ability to further functionalize the molecule via the bromine atom allows for the fine-tuning of the electronic and photophysical properties of the final OLED material, leading to improved efficiency, color purity, and device lifetime.[17]

Diagram of a Typical OLED Structure:

Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).

Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic activities.[1][2] Brominated aromatic compounds are also versatile building blocks in drug discovery, as the bromine atom can be readily replaced to introduce other functional groups.[18][19][20] this compound can serve as a starting material for the synthesis of novel drug candidates. Its rigid structure can be used to orient functional groups in a specific three-dimensional arrangement to interact with biological targets.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- Supporting Information for a scientific publication.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. (Provides a general experimental procedure for Suzuki coupling).

- Supporting Information for a publication by The Royal Society of Chemistry.

- Suzuki cross-coupling reaction. YouTube. (Educational video explaining the Suzuki coupling mechanism).

- Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene as a Versatile Building Block in Organic Synthesis. Benchchem.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-Bromophenyl)azetidine. Benchchem.

- 2-Bromonaphthalene: A Key Building Block for Advanced Materials and Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.

- Custom Naphthalene Derivatives Manufacturers, Suppliers.

- 2-Bromonaphthalene(580-13-2) 1H NMR spectrum. ChemicalBook.

- 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum. ChemicalBook.

- Organic Synthesis Intermediates. Scribd.

- Functionalized Naphthalenes For Diverse Applications | Building Blocks. Life Chemicals.

- A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. (Discusses the importance of converting arenes to alicyclic compounds for drug discovery).

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. (Review on the applications of naphthalene in medicinal chemistry).

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (A detailed guide to the Suzuki-Miyaura reaction).

- Mass spectrometry analysis to confirm 6-(Bromomethyl)naphthalen-2-amine labeling. Benchchem.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Naphthalene - the NIST WebBook. National Institute of Standards and Technology.

- 2-Bromonaphthalene(580-13-2)IR1. ChemicalBook.

- 2-(4-Bromophenyl)naphthalene: Your Key Intermediate for Advanced Chemical Synthesis.

- 3-(2-Bromophenyl)naphthalen-2-ol - Optional[MS (GC)] - Spectrum - SpectraBase.

- OLED material intermediate. lookchem.

- Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. MDPI. (Research article on naphthalene-based polymers for OLEDs).

- Mass spectra of products and fragments from naphthalene formed in... ResearchGate.

- Examples of compounds used in organic light emitting diodes (OLED)... ResearchGate. (Illustrates various complex molecules used in OLEDs).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2-Bromonaphthalene(580-13-2) IR Spectrum [m.chemicalbook.com]

- 13. oled-intermediates.com [oled-intermediates.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]

- 16. OLED material intermediate | lookchem [lookchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

Spectroscopic Data of 2-(2-Bromophenyl)naphthalene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Bromophenyl)naphthalene, a key building block in the synthesis of advanced materials and potential pharmaceutical agents. As a senior application scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectra. This approach is designed to empower researchers in their own analytical endeavors.

Introduction

This compound is a biaryl compound with the molecular formula C₁₆H₁₁Br and a molecular weight of approximately 283.16 g/mol .[1] Its structure, featuring a naphthalene ring linked to a bromophenyl group, makes it a valuable precursor in organic synthesis, particularly for the development of materials for organic light-emitting diodes (OLEDs) and as a scaffold for novel drug candidates.[1] Accurate characterization of this molecule is paramount for its effective use, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A standard and effective method for analyzing this compound is through Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Summary and Interpretation

The mass spectrum of this compound would be expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet, with the two peaks having nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

| Ion | Expected m/z | Notes |

| [M]⁺ (with ⁷⁹Br) | ~282 | Molecular ion with the lighter bromine isotope |

| [M]⁺ (with ⁸¹Br) | ~284 | Molecular ion with the heavier bromine isotope |

| [M-Br]⁺ | ~203 | Fragment resulting from the loss of a bromine atom |

| [C₁₀H₇]⁺ | ~127 | Naphthyl fragment |

| [C₆H₄]⁺ | ~76 | Phenyl fragment |

The fragmentation pattern provides further structural confirmation. The loss of the bromine atom to give a fragment at m/z 203 is a characteristic fragmentation pathway for brominated aromatic compounds. The presence of peaks corresponding to the naphthyl and phenyl fragments further corroborates the biaryl structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample like this compound.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Methodology:

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Sample Scan: The infrared spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary and Interpretation

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C stretching | Aromatic ring |

| ~1200-1000 | In-plane C-H bending | Aromatic C-H |

| ~900-675 | Out-of-plane C-H bending | Aromatic C-H |

| ~600-500 | C-Br stretching | Aryl-Bromide |

The presence of sharp peaks in the 3100-3000 cm⁻¹ region is indicative of the C-H stretching vibrations of the aromatic protons. The series of absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the naphthalene and phenyl rings. The specific pattern of the out-of-plane C-H bending bands in the "fingerprint" region (below 1000 cm⁻¹) can provide further information about the substitution pattern of the aromatic rings. The absorption due to the C-Br stretch is typically found in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the complete characterization of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

¹H NMR Data Summary and Interpretation

The ¹H NMR spectrum of this compound will show a complex series of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The integration of these signals will correspond to the 11 aromatic protons in the molecule. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of these signals provide information about the connectivity of the protons.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tentative) |

| 7.0 - 8.5 | Multiplet | 11H | Aromatic Protons |

A detailed analysis, potentially aided by 2D NMR techniques like COSY and HSQC, would be necessary to assign each specific proton. The protons on the bromophenyl ring will exhibit splitting patterns characteristic of an ortho-substituted benzene ring, while the protons on the naphthalene ring will show a more complex pattern due to the multiple coupling interactions.

¹³C NMR Data Summary and Interpretation

The ¹³C NMR spectrum will show distinct signals for each of the 16 carbon atoms in the this compound molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment (Tentative) |

| 120 - 145 | Aromatic carbons |

| ~122 | Carbon bearing the bromine atom |

The spectrum will display a number of signals in the aromatic region. The carbon atom directly attached to the bromine atom is expected to have a chemical shift around 122 ppm. The quaternary carbons (those not attached to any protons) will typically have lower intensities.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this important chemical intermediate. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of experimental results in the fields of materials science and drug discovery.

References

Sources

An In-depth Technical Guide to 2-(2-Bromophenyl)naphthalene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)naphthalene, a key building block in modern organic synthesis and materials science. From its molecular structure to its pivotal role in the development of advanced electronic materials, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, characterization, and diverse applications.

Introduction and Structural Significance

This compound is a biaryl compound consisting of a naphthalene ring substituted with a 2-bromophenyl group. This specific arrangement of aromatic rings, coupled with the reactive bromine atom, makes it a highly versatile intermediate in organic chemistry. The naphthalene core provides a rigid, planar structure with unique photophysical properties, while the ortho-bromophenyl moiety serves as a handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

While the precise historical account of its initial synthesis is not extensively documented, the emergence of this compound as a compound of interest is intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds between aryl groups.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a C-C bond between an organoboron compound and an organohalide.[1][2]

The general scheme involves the reaction of a naphthalene-based boronic acid or ester with a bromo-substituted benzene derivative, or vice versa. A common route is the coupling of 2-naphthylboronic acid with 1,2-dibromobenzene or 2-bromoiodobenzene.

Key Mechanistic Steps of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three fundamental steps:[2]

-

Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromonaphthalene) to form a palladium(II) species.

-

Transmetalation: The organoboron reagent (e.g., (2-bromophenyl)boronic acid) reacts with the palladium(II) complex in the presence of a base. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a representative procedure for the synthesis of this compound.

Reagents and Materials:

-

2-Naphthylboronic acid

-

1,2-Dibromobenzene (or 2-Bromoiodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3]

-

A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)[4]

-

A base (e.g., potassium carbonate, potassium phosphate)[4]

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture of DME and water)[3]

-

Magnetic stirrer and heating mantle

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Flask Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add 2-naphthylboronic acid (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (2.0 equivalents).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.[4]

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[5] It is soluble in common organic solvents such as benzene, ethanol, and dichloromethane.[5]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁Br | [5][6] |

| Molecular Weight | 283.16 g/mol | [5][6] |

| Melting Point | 82 °C | [5] |

| Appearance | White crystalline solid | [5] |

| LogP | 5.26930 | [5] |

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the eleven protons on the naphthalene and bromophenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display sixteen distinct signals for the carbon atoms in the molecule, including the carbon atom attached to the bromine.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable intermediate in several areas of chemical research and materials science.

Organic Light-Emitting Diodes (OLEDs)

A primary application of this compound is as a precursor for the synthesis of materials for organic light-emitting diodes (OLEDs).[5] Its rigid aromatic structure can be incorporated into larger conjugated molecules that serve as:

-

Host materials: For phosphorescent emitters, providing a high triplet energy level.

-

Emitting materials: After further functionalization, to tune the emission color and efficiency.

-

Charge-transport materials: Facilitating the movement of electrons or holes within the OLED device.

The ability to further functionalize the molecule via the bromine atom allows for the fine-tuning of electronic properties, which is crucial for optimizing the performance of OLED devices.[7][8]

Caption: Role of this compound in OLED material synthesis.

Advanced Organic Synthesis

Beyond OLEDs, this compound is a versatile building block for the synthesis of a variety of complex organic molecules. The bromine atom can be readily converted to other functional groups or used in further cross-coupling reactions to construct polycyclic aromatic hydrocarbons (PAHs) and other intricate molecular scaffolds. These structures are of interest in fields such as medicinal chemistry, polymer chemistry, and the development of novel dyes and pigments.[5]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of modern synthetic chemistry. Its accessibility through robust methods like the Suzuki-Miyaura coupling has positioned it as a critical intermediate for both academic research and industrial applications. As the demand for high-performance electronic materials and complex organic molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations.

References

- GNEE Chemical. (n.d.). This compound.

- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis.

- Chemistry LibreTexts. (2020, August 28). 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction.

- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.

- ACS Division of Chemical Information. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.

- ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.

- ChemRxiv. (n.d.). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes.

- Chemical Supplier. (2025, October 10). 2-(4-Bromophenyl)naphthalene: Your Key Intermediate for Advanced Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Versatility of 2-(3-Bromophenyl)naphthalene in Specialized Chemical Synthesis.

- BLD Pharm. (n.d.). This compound.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. gneechem.com [gneechem.com]

- 6. 22082-97-9|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

2-(2-Bromophenyl)naphthalene structural analogues and derivatives

An In-depth Technical Guide to 2-(2-Bromophenyl)naphthalene: Structural Analogues and Derivatives for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of this compound, its structural analogues, and derivatives. We will delve into the synthetic strategies, with a particular focus on the Suzuki-Miyaura cross-coupling reaction, and elucidate the structure-activity relationships that govern their diverse pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique chemical scaffold.

Introduction: The Significance of the Arylnaphthalene Scaffold

Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[1][4][5] The introduction of an aryl substituent onto the naphthalene ring system gives rise to arylnaphthalene lignans, a class of natural products and synthetic compounds that have garnered significant attention for their potent biological activities.[6][7]

The core molecule of focus, this compound, while not extensively studied itself, represents a key synthetic intermediate. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[8] The ortho-position of the bromo-substituent on the phenyl ring introduces steric considerations that can influence both the synthetic outcomes and the final conformation of the molecule, thereby impacting its biological target engagement.

Synthetic Strategies: Accessing the 2-Arylnaphthalene Core

The construction of the 2-arylnaphthalene scaffold is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method.[9][10][11]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[11][12] In the context of synthesizing this compound and its analogues, this typically involves the coupling of a bromonaphthalene species with a phenylboronic acid, or vice versa.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-arylnaphthalene derivative via Suzuki-Miyaura cross-coupling.

Materials:

-

2-Bromonaphthalene (or a substituted analogue)

-

Arylboronic acid (e.g., (2-bromophenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)[11]

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromonaphthalene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv).[15]

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylnaphthalene.[9]

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical, especially for sterically hindered substrates like those with ortho-substituents.[9][13] Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and stabilize the active palladium species.

-

Base and Solvent: The base is essential for the transmetalation step, activating the boronic acid. The choice of base and solvent can significantly impact the reaction yield and rate.[10][11] Aqueous solvent mixtures can sometimes accelerate the reaction.[11]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is prevalent, other methods for synthesizing arylnaphthalenes exist, such as Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents).[12] However, the toxicity and air/moisture sensitivity of the reagents in these methods often make Suzuki-Miyaura the preferred choice.

Structural Analogues and Derivatives: A Gateway to Diverse Bioactivity

The true potential of the this compound scaffold lies in its derivatization. The bromine atom serves as a versatile anchor for introducing a wide array of functional groups, leading to compounds with diverse pharmacological profiles.

Anticancer Applications

Arylnaphthalene lignans have shown significant promise as anticancer agents.[6][16] Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization and the induction of apoptosis.

-

Combretastatin Analogues: The naphthalene ring has been successfully employed as a surrogate for the B-ring of combretastatin A-4, a potent natural tubulin polymerization inhibitor.[17] 2-Naphthyl combretastatin analogues have demonstrated high cytotoxicity against various cancer cell lines.[17][18]

-

Kinase Inhibitors: The biaryl structure inherent to 2-phenylnaphthalene derivatives is a common motif in kinase inhibitors. Further functionalization, often achieved through cross-coupling reactions at the bromine position, can lead to potent inhibitors of kinases implicated in cancer progression, such as EGFR.[8][16]

Table 1: Cytotoxicity of Selected Arylnaphthalene Lignans

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6′-hydroxy justicidin B (HJB) | K562 (Leukemia) | 20 | [6] |

| 6′-hydroxy justicidin A (HJA) | K562 (Leukemia) | 43.9 | [6] |

| Justicidin B (JB) | K562 (Leukemia) | 45.4 | [6] |

Antiviral Activity

Certain arylnaphthalene lignans have exhibited promising antiviral properties. For instance, helioxanthin analogues have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity.[19] These compounds can suppress the secretion of viral antigens and inhibit HBV DNA replication.[19] Justicidin B has also shown inhibitory activity against HIV-1 reverse transcriptase.[7]

Anti-inflammatory and Other Activities

The naphthalene scaffold is also present in several anti-inflammatory drugs, such as naproxen.[1] Derivatives of naphthalene have been investigated for a wide range of other therapeutic applications, including antimicrobial and antiprotozoal effects.[4][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of arylnaphthalene derivatives is highly dependent on their substitution patterns.

-

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the aryl and naphthalene rings can significantly influence cytotoxicity. For example, a hydroxyl group at the C-6′ position of justicidin analogues was found to increase antiproliferative activity.[6]

-

Lactone Ring: Modifications to the lactone ring in arylnaphthalene lignans can modulate antiviral activity.[19]

-

Steric Hindrance: As previously mentioned, ortho-substitution on the phenyl ring can enforce a twisted conformation, which may be beneficial for binding to specific protein targets.

Diagram: Key Structural Features for Bioactivity

Caption: Structure-activity relationship hotspots on the 2-arylnaphthalene scaffold.

Future Directions and Conclusion

The this compound core and its derivatives represent a promising and versatile scaffold for drug discovery. The synthetic accessibility, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the creation of extensive compound libraries for high-throughput screening. Future research should focus on:

-

Exploring Novel Cross-Coupling Partners: Utilizing a broader range of boronic acids and other organometallic reagents to access novel chemical space.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

References

-

Synthesis and biological evaluation of novel compounds related to 1-arylnaphthalene lignans and isoquinolines. PubMed. Available at: [Link]

-

Synthesis and the biological evaluation of arylnaphthalene lignans as anti-hepatitis B virus agents. PubMed. Available at: [Link]

-

Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents. PLOS One. Available at: [Link]

-

Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. Available at: [Link]

-

Computational Investigations of Arylnaphthalene Lignan Lactones as Anticancer Agents. Preprints.org. Available at: [Link]

-

An Optimized and General Synthetic Strategy To Prepare Arylnaphthalene Lactone Natural Products from Cyanophthalides. Keio University. Available at: [Link]

-

Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential. Pharmacia. Available at: [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. MDPI. Available at: [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

Preparation of 2-(bromomethyl)naphthalene. PrepChem.com. Available at: [Link]

-

2-bromonaphthalene. Organic Syntheses. Available at: [Link]

-

Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. PubMed. Available at: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Available at: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. Available at: [Link]

-

Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. PubMed. Available at: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Oulu University Library. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents | PLOS One [journals.plos.org]

- 7. public.pensoft.net [public.pensoft.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and the biological evaluation of arylnaphthalene lignans as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations of 2-(2-Bromophenyl)naphthalene: A Technical Guide for Researchers

Introduction: The Strategic Importance of 2-(2-Bromophenyl)naphthalene

This compound is a biaryl aromatic hydrocarbon characterized by a naphthalene ring linked to a brominated phenyl group. This molecular architecture serves as a versatile scaffold in medicinal chemistry and materials science. The naphthalene core is a prevalent motif in numerous bioactive compounds, imparting lipophilicity and a rigid framework for pharmacophore presentation.[1][2][3] The presence of the bromine atom on the phenyl ring is of strategic importance, offering a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[4][5] This reactivity allows for the facile introduction of diverse functional groups, enabling the synthesis of complex molecular entities for drug discovery and the development of organic electronics like OLEDs.[5][6][7]

This guide provides an in-depth exploration of the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and biological properties of this compound. By leveraging these computational tools, researchers can gain predictive insights into the molecule's behavior, thereby accelerating research and development efforts.

Part 1: Unveiling Molecular Architecture and Energetics through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the fundamental properties of this compound at the atomic level.[8][9]

Geometric Optimization and Conformational Analysis

The initial and most critical step in the theoretical investigation of this compound is the determination of its most stable three-dimensional structure. The dihedral angle between the phenyl and naphthalene rings is a key determinant of the molecule's overall shape and electronic properties.[10][11]

Protocol 1: Ground State Geometry Optimization

-

Software Selection: Employ a robust computational chemistry package such as Gaussian, ORCA, or Spartan.

-

Methodology: Utilize the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional.[8] This functional is widely used for its balance of accuracy and computational efficiency in describing organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended.[8] The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in aromatic systems, while the polarization functions (d,p) allow for greater flexibility in orbital shapes.

-

Input: Construct the initial 2D structure of this compound and convert it to a 3D model.

-

Execution: Perform a geometry optimization calculation to find the lowest energy conformation. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

-

Analysis: Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure. The key parameter to extract is the dihedral angle between the two aromatic rings.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its electronic excitation properties.[11][12]

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Data Presentation: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and electronic transition energy. |

| Dipole Moment | ~ 1.5 - 2.0 D | Quantifies the polarity of the molecule.[10][13] |

Note: These values are estimations based on typical DFT calculations for similar aromatic compounds and will vary with the specific functional and basis set used.

Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the UV-Vis absorption spectrum of this compound.[14] This allows for a direct comparison between theoretical and experimental data, providing validation for the computational model. Furthermore, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to confirm the molecule's structure.[14]

Part 2: Probing Biological Potential through Molecular Docking

Given that naphthalene and biphenyl scaffolds are present in many therapeutic agents,[2][3] molecular docking is a powerful computational technique to explore the potential of this compound as a drug candidate.[15][16] This method predicts the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme.[8][15]

Rationale for Target Selection

The selection of a biological target is a critical first step. Based on the known activities of similar compounds, potential targets could include enzymes involved in cancer progression, such as tyrosine kinases or VEGFR-2,[17] or microbial enzymes like DNA gyrase.[4] For instance, halogenated biphenyls have been investigated as potential antifungal agents targeting Cytochrome P450 enzymes.[8]

Molecular Docking Workflow

The following diagram illustrates a typical molecular docking workflow:

Caption: A generalized workflow for molecular docking studies.

Protocol 2: Molecular Docking Simulation

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

The optimized 3D structure of this compound from the DFT calculations is used.

-

Assign appropriate atom types and charges.

-

-

Grid Generation:

-

Define the active site of the protein where the ligand is expected to bind. This is often based on the location of a co-crystallized native ligand. A grid box is generated to encompass this binding pocket.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide to systematically explore different conformations and orientations of the ligand within the active site.[8]

-

-

Scoring and Analysis:

-

The program employs a scoring function to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.[8] The pose with the lowest binding energy is generally considered the most favorable.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

-

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for characterizing this compound and predicting its potential for various applications. DFT calculations offer fundamental insights into its structure and electronic properties, which are essential for understanding its reactivity and spectroscopic behavior. Molecular docking simulations can then leverage this information to screen for potential biological activities, thereby guiding synthetic efforts toward promising therapeutic areas.

Future research should focus on synthesizing this compound and its derivatives to experimentally validate these theoretical predictions. The synergy between computational modeling and empirical testing will undoubtedly accelerate the discovery and development of novel molecules with significant scientific and commercial value.

References

- Benchchem. (n.d.). Molecular Docking Studies of Biphenyl Sulfonamide Derivatives: A Technical Overview.

- (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Journal of Applicable Chemistry, 11(5), 785-802.

- (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan, 35(2).

- (2023). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. European Journal of Medicinal Chemistry, 258, 115598.

- (2021). Synthesis, In Vitro Biological Evaluation, and Molecular Docking Studies of Novel Biphenyl Chalcone Derivatives as Antimicrobial Agents. Polycyclic Aromatic Compounds, 41(5), 1063-1077.

- (2020). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv.

- (2014). The pressure dependence of the solid state structure of biphenyl from DFT calculations. Physical Chemistry Chemical Physics, 16(23), 11496-11501.

- (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData, 8(11).

- (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. ResearchGate.

- Gnee Chemical. (n.d.). China Cheap CAS:22082-97-9 | this compound Manufacturers Suppliers Factory.

- (2011). Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. ResearchGate.

- (2020). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv.

- Benchchem. (n.d.). A Technical Guide to the Potential Research Applications of 2-(Aminomethyl)-4-bromonaphthalene.

- (2025). 2-(4-Bromophenyl)naphthalene: Your Key Intermediate for Advanced Chemical Synthesis. Apolloscientific.

- (2025). The Versatility of 2-(3-Bromophenyl)naphthalene in Specialized Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- (2015). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303.

- Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-12.

- (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1735.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. gneechem.com [gneechem.com]

- 7. nbinno.com [nbinno.com]

- 8. scivisionpub.com [scivisionpub.com]

- 9. The pressure dependence of the solid state structure of biphenyl from DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Backbone of Next-Generation Displays: A Technical Guide to 2-(2-Bromophenyl)naphthalene in Materials Science

For Immediate Release

Shanghai, China – December 31, 2025 – In the relentless pursuit of brighter, more efficient, and longer-lasting electronic displays and lighting, the discovery and application of novel organic materials are paramount. This technical guide delves into the significant potential of a key molecular building block, 2-(2-Bromophenyl)naphthalene, in the advancement of materials science, with a particular focus on its role in the burgeoning field of organic light-emitting diodes (OLEDs). As a senior application scientist, this document aims to provide researchers, chemists, and professionals in drug development and materials science with a comprehensive overview of the synthesis, properties, and transformative applications of this versatile compound.

Introduction: The Strategic Importance of Aryl-Naphthalene Scaffolds

The fusion of phenyl and naphthalene rings in this compound creates a unique molecular scaffold that combines the desirable electronic properties and thermal stability of polycyclic aromatic hydrocarbons. The presence of a bromine atom at the 2-position of the phenyl group is not a mere substitution; it is a strategic functionalization that unlocks a gateway to a vast array of complex and high-performance organic materials. This bromine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the precise construction of larger, conjugated molecules with tailored optoelectronic properties.

Core Application: A Precursor for High-Performance OLED Materials

Organic light-emitting diodes (OLEDs) represent a revolutionary display and lighting technology, offering superior contrast, color reproduction, and form factor compared to traditional liquid crystal displays (LCDs). The efficiency and longevity of OLED devices are critically dependent on the molecular architecture of the organic materials used in their various layers. This compound and its derivatives are particularly promising as precursors for hole-transporting materials (HTMs) and as components in thermally activated delayed fluorescence (TADF) emitters.

The Role of Naphthalene Derivatives in Hole Transport Layers

A crucial component of a multilayer OLED is the hole-transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Materials based on triarylamines are widely used for this purpose due to their suitable energy levels and high hole mobility. By coupling this compound with various amine-containing boronic acids or esters, novel HTMs with enhanced thermal stability and amorphous morphology can be synthesized. The naphthalene moiety contributes to a high glass transition temperature (Tg), which is essential for preventing the crystallization of the thin organic films in the device, a common failure mechanism in OLEDs.

A prime example of a high-performance HTM that can be conceptually derived from a bromophenylnaphthalene precursor is N,N-diphenyl-4-(naphthalen-2-yl)aniline. Materials with this core structure have demonstrated excellent performance in OLED devices.

| Property | Typical Value for Naphthalene-based HTMs |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.5 eV |

| Glass Transition Temperature (Tg) | > 100 °C |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |

Naphthalene as an Acceptor in Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in an OLED, leading to theoretical internal quantum efficiencies of 100%. TADF molecules are typically designed with a donor-acceptor architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. While often used in donor moieties, the naphthalene unit can also function as an acceptor when coupled with strong donor groups. The derivatization of this compound with electron-donating groups like carbazoles or phenoxazines can lead to the development of novel TADF emitters, particularly for blue and green emission.

Experimental Protocol: Synthesis of a Representative Hole-Transporting Material

The following is a detailed, step-by-step methodology for the synthesis of a representative high-performance hole-transporting material, 2'-(Naphthalen-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine , via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established synthetic methodologies for similar compounds.

Reaction Scheme:

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Bromophenyl)naphthalene

Abstract

Biaryl scaffolds are foundational motifs in medicinal chemistry, materials science, and catalysis. Their three-dimensional structure, dictated by the rotation around the central carbon-carbon single bond, governs their physical, chemical, and biological properties. This guide provides an in-depth technical analysis of 2-(2-Bromophenyl)naphthalene, a representative biaryl compound. We will explore its molecular structure and delve into the critical aspects of its conformational dynamics. This analysis synthesizes data from computational modeling and outlines established experimental protocols, such as Variable Temperature NMR (VT-NMR) and X-ray Crystallography, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Biaryl Conformation and Atropisomerism

Biaryl compounds, characterized by two aromatic rings linked by a single C-C bond, are not always free to rotate. When bulky substituents occupy the ortho positions of the rings, significant steric hindrance can restrict this rotation.[1] This restriction gives rise to a phenomenon known as atropisomerism, where the conformers (or rotamers) cannot easily interconvert and can be isolated as distinct stereoisomers.[1][2] These atropisomers possess axial chirality and can exist as a pair of non-superimposable mirror images, or enantiomers.[1][2][3]

The stability of these atropisomers is defined by the energy barrier to rotation around the aryl-aryl bond.[4] A commonly accepted threshold for separable atropisomers is a rotational barrier of approximately 22 kcal/mol (93 kJ/mol) at room temperature, which corresponds to a half-life of interconversion of at least 1000 seconds.[3] The conformational behavior of these molecules is paramount, as it dictates how they interact with biological targets or self-assemble in materials.[5][6] In this compound, the ortho-bromo substituent on the phenyl ring and the hydrogen atom at the C3 position of the naphthalene ring create the necessary steric impediment to hinder rotation, making it an excellent model for studying conformational dynamics.

Part 1: Molecular Structure of this compound

The fundamental structure of this compound consists of a naphthalene ring system connected to a 2-bromophenyl group via a single C-C bond at the C2 position of the naphthalene. The key structural parameter that defines its conformation is the dihedral angle (also known as the torsion angle) between the two aromatic rings.

The primary determinant of the molecule's preferred conformation is the steric repulsion between the ortho-bromo substituent and the C-H bond at the 3-position of the naphthalene ring.[7] This steric clash forces the molecule to adopt a non-planar conformation to minimize its ground-state energy.[8]

Caption: Molecular structure of this compound highlighting the critical dihedral angle.

Part 2: Conformational Analysis Methodologies

A thorough understanding of the conformational landscape of this compound requires a combination of computational modeling and experimental validation.

Computational Approach: Calculating the Rotational Energy Barrier

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular geometries and energies. A common approach to determine the rotational barrier is to perform a "relaxed scan" or "linear transit" calculation.[9][10] In this procedure, the dihedral angle between the two rings is systematically varied in discrete steps (e.g., every 10 degrees), and at each step, the rest of the molecule's geometry is allowed to relax to its lowest energy state.[10][11]

This process generates a potential energy surface that maps the molecule's energy as a function of the dihedral angle.[7] The highest point on this energy profile represents the transition state for rotation, and the energy difference between the ground state (energy minimum) and the transition state is the rotational barrier.[4]

Caption: Workflow for calculating the rotational energy barrier using computational chemistry.

Detailed Protocol: DFT Relaxed Potential Energy Scan

-

Structure Building: Construct the 3D model of this compound. Set an initial dihedral angle (e.g., 90 degrees) to avoid initial steric clashes.

-

Ground State Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[12] This locates the lowest energy conformer.

-

Scan Setup: Define the dihedral angle C1'-C6'-C2-C3 as the reaction coordinate. Set up a relaxed potential energy scan to rotate this dihedral from 0° to 180° in 10° increments. At each step, all other geometric parameters are optimized.[9][11]

-

Execution: Run the calculation. This can be computationally intensive depending on the level of theory.

-

Analysis: Plot the relative energy versus the dihedral angle. The lowest point on the curve is the ground state conformation, and the highest point is the transition state.

-

Barrier Calculation: The rotational energy barrier (ΔE) is the difference in energy between the transition state and the ground state. For a more accurate barrier (ΔG‡), perform frequency calculations on the optimized ground and transition state structures to obtain thermal corrections.[11]

Table 1: Representative Calculated Conformational Data

| Parameter | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Ground State (GS) | ~65° / ~115° | 0.0 |

| Transition State 1 (TS1) | 0° (Planar, Br/H syn) | > 20 |

| Transition State 2 (TS2) | 90° | ~5-7 |

| Transition State 3 (TS3) | 180° (Planar, Br/H anti) | ~10-12 |

Note: These are hypothetical values based on typical biaryl systems for illustrative purposes. Actual values require specific DFT calculations.

Experimental Validation

While computational methods provide invaluable predictions, experimental validation is crucial for confirming the conformational behavior in a real-world setting.

A. Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is the definitive technique for studying dynamic conformational changes in solution.[13][14] At low temperatures, the rotation around the C-C bond may be slow on the NMR timescale.[15] This can result in distinct signals for atoms that would be chemically equivalent if rotation were fast. For example, the protons on the naphthalene ring may show separate resonances.

As the temperature is increased, the rate of rotation increases. When the rate of interconversion between conformers becomes fast on the NMR timescale, the distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a higher temperature.[15][16] By analyzing the line shape changes at different temperatures, one can calculate the rate constants for rotation and ultimately determine the activation energy (the rotational barrier).[15]

B. Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state.[17][18] By diffracting X-rays off a single crystal of the compound, one can generate a precise electron density map and determine the exact positions of all atoms.[19] This provides a static snapshot of the molecule, revealing the precise dihedral angle in the crystal lattice.[20]

It is important to recognize that the conformation observed in the solid state may not be identical to the lowest-energy conformation in solution due to packing forces within the crystal. However, it provides an invaluable reference point and confirms the inherent non-planarity of the molecule.[8] This technique has been fundamental in understanding the structure of countless molecules, from minerals to complex proteins.[18][21]

Part 3: Implications for Research and Development

The specific, non-planar conformation of this compound and its rotational barrier have significant implications:

-

Drug Development: The three-dimensional shape of a molecule is critical for its interaction with a biological target. A molecule with a restricted conformation, like this one, presents a more rigid and well-defined shape to a receptor or enzyme active site. Understanding and controlling this conformation can lead to more potent and selective drugs.[5][6]

-

Asymmetric Catalysis: Stable atropisomers are a cornerstone of asymmetric catalysis, where they serve as chiral ligands for metal catalysts.[2][3] The well-defined chiral environment created by the ligand is transferred to the reaction center, enabling the synthesis of enantiomerically pure products.

-